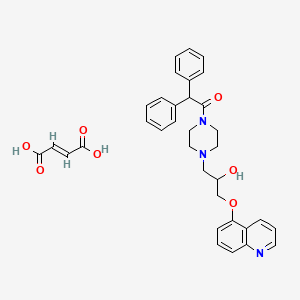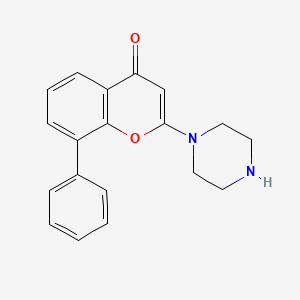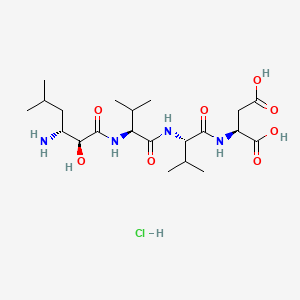
DPO-1
Overview
Description
Diphenyl phosphine oxide-1, commonly referred to as DPO-1, is a chemical compound known for its potent inhibitory effects on voltage-gated potassium channels, specifically the Kv1.5 subtype . This compound is also recognized for blocking the ultrarapid delayed rectifier potassium current, making it a valuable tool in the study and treatment of atrial arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl phosphine oxide-1 is synthesized through a reaction involving diphenylphosphine oxide and 1,4-benzoquinone . The reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. The synthesis involves the following steps:
Reactants: Diphenylphosphine oxide and 1,4-benzoquinone.
Reaction Conditions: The reaction is conducted in a suitable solvent, often under inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of diphenyl phosphine oxide-1 follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up: Using larger quantities of reactants and solvents.
Optimization: Optimizing reaction conditions to maximize yield and minimize impurities.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diphenyl phosphine oxide-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different phosphine derivatives.
Substitution: Diphenyl phosphine oxide-1 can participate in substitution reactions, where one of its phenyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylphosphine oxides, while substitution reactions can produce a variety of substituted phosphine oxides.
Scientific Research Applications
Diphenyl phosphine oxide-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in studies involving potassium channels, particularly in understanding their role in cellular physiology.
Industry: Utilized in the development of flame retardant materials and other industrial applications.
Mechanism of Action
The primary mechanism of action of diphenyl phosphine oxide-1 involves its inhibition of the Kv1.5 potassium channel . By blocking this channel, the compound prolongs the action potential duration in atrial myocytes, which helps prevent atrial arrhythmias . The molecular targets include the Kv1.5 channel and the ultrarapid delayed rectifier potassium current, both of which are crucial in regulating cardiac electrical activity .
Comparison with Similar Compounds
Diphenylphosphine oxide: Shares similar structural features but may have different inhibitory profiles.
DOPO-HQ (10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide): Another phosphine oxide derivative used in flame retardant applications.
Uniqueness: Diphenyl phosphine oxide-1 is unique due to its high selectivity for the Kv1.5 potassium channel over other potassium channels, such as Kv3.1 . This selectivity makes it particularly valuable in research focused on atrial arrhythmias and related cardiac conditions .
Properties
IUPAC Name |
[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNGVCAHAIZEE-COPCDDAFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616838 | |
| Record name | (+)-Neomenthyl diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43077-30-1 | |
| Record name | [(1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43077-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DPO-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043077301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Neomenthyl diphenylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DPO-1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9LQP293GK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Diphenyl phosphine oxide-1 (DPO-1)?
A1: this compound is a potent inhibitor of the voltage-gated potassium channel Kv1.5 [, , , ].
Q2: How does this compound interact with the Kv1.5 channel?
A2: this compound exhibits voltage-, frequency-, and concentration-dependent inhibition of Kv1.5, suggesting an open-channel blocking mechanism [, , ]. This means it preferentially binds to the channel in its open state [].
Q3: What are the downstream effects of this compound binding to Kv1.5?
A3: this compound binding to Kv1.5 inhibits potassium efflux from cells []. This leads to prolongation of action potentials in atrial myocytes but not ventricular myocytes []. This compound also affects the inactivation kinetics of Kv1.5, accelerating the inactivation rate and negatively shifting steady-state inactivation [].
Q4: What is the molecular formula and weight of this compound?
A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. A search of chemical databases would be required for this information.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided abstracts do not contain specific spectroscopic data for this compound.
Q6: Do the research abstracts provide information about material compatibility, stability under various conditions, or catalytic properties of this compound?
A6: No, the provided abstracts focus mainly on this compound's interaction with ion channels, particularly Kv1.5, and its effects on cellular and physiological processes. Information regarding material compatibility, stability, and catalytic properties is not discussed.
Q7: Has computational chemistry been employed in this compound research?
A8: While the abstracts don't provide detailed information on computational modeling of this compound, one study mentions using in silico analysis to identify potential miR-1 binding sites on the KCNA5 gene, which encodes the Kv1.5 channel []. This suggests that computational methods are likely employed in this compound research, although specific details are not available in the provided texts.
Q8: What is known about the stability and formulation of this compound?
A8: The research abstracts primarily focus on the pharmacological effects of this compound and do not provide details on its stability, formulation strategies, solubility, or bioavailability.
Q9: Do the abstracts provide information about SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance mechanisms, or toxicology of this compound?
A11: While some abstracts mention the use of this compound in animal models and its potential for treating atrial fibrillation, they do not delve into specifics regarding SHE regulations, detailed PK/PD studies, comprehensive toxicity assessments, or the development of resistance. Some information on its efficacy in terminating atrial arrhythmia in animal models is available [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


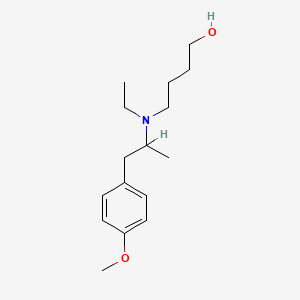


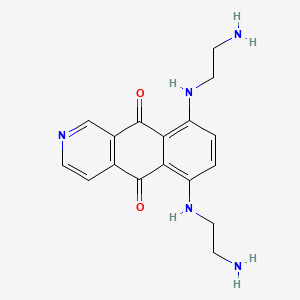
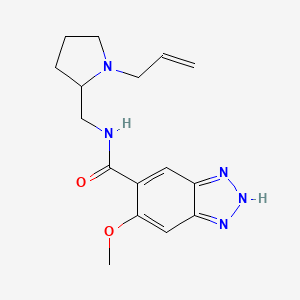
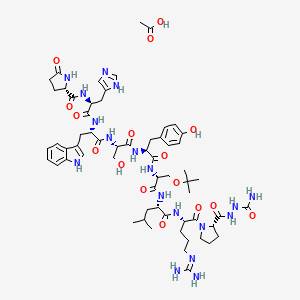
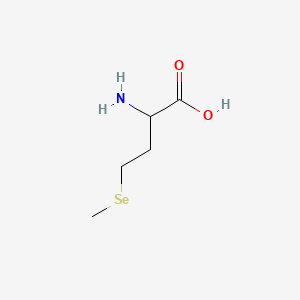
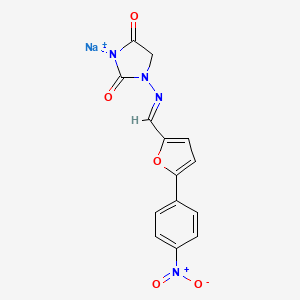
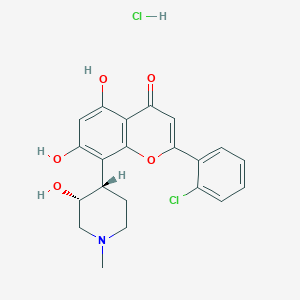
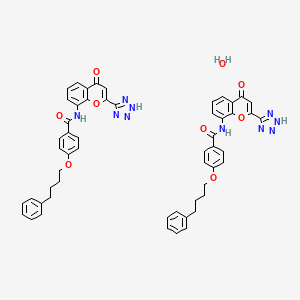
![(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride](/img/structure/B1662884.png)
